3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone
Description
Properties
CAS No. |
55469-56-2 |
|---|---|
Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H21N3O2S/c20-15-13-22-16(17-14-5-2-1-3-6-14)19(15)8-4-7-18-9-11-21-12-10-18/h1-3,5-6H,4,7-13H2 |
InChI Key |
VHYXCLOASBURTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)CSC2=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Approach
A common and efficient method involves the condensation of:
- A primary amine containing the 3-morpholinopropyl moiety,
- An aromatic aldehyde (benzaldehyde or substituted phenyl aldehyde) to introduce the phenylimino group,
- Mercaptoacetic acid (thioglycolic acid) as the sulfur source.
This reaction proceeds via imine formation between the amine and aldehyde, followed by nucleophilic attack of the thiol group and ring closure to form the 4-thiazolidinone core.
| Parameter | Details |
|---|---|
| Reactants | 3-morpholinopropylamine, benzaldehyde, mercaptoacetic acid |
| Solvent | Ethanol, methanol, or ionic liquids (e.g., [BMIM]BF4) |
| Catalyst | Organic base (triethylamine) or Lewis acid (Scandium triflate) |
| Temperature | Reflux or room temperature depending on catalyst |
| Reaction Time | 5–24 hours |
| Workup | Filtration, recrystallization, or chromatography |
| Yield | Moderate to high (60–90%) |
This method benefits from operational simplicity and mild conditions, producing the target compound with good purity.
Aziridine Ring-Opening and Cyclization
An alternative approach involves:
- Preparation of N-arylsulfonylaziridines,
- Ring-opening reaction with phenyl isothiocyanates under Lewis acid catalysis (e.g., BF3·OEt2 or scandium triflate),
- Intramolecular 5-exo-dig cyclization to yield 2-iminothiazolidine derivatives.
This method provides high stereoselectivity and yields but requires more specialized reagents and conditions.
Solvent-Free and Microwave-Assisted Synthesis
Recent advances include solvent-free techniques and microwave irradiation to enhance reaction rates and yields. For example:
- Mixing the amine, aldehyde, and mercaptoacetic acid neat or with minimal solvent,
- Heating under microwave irradiation for minutes,
- Using silica chloride as a heterogeneous catalyst to promote cyclocondensation.
These greener methods reduce reaction times and environmental impact while maintaining good yields.
Use of Ionic Liquids as Green Solvents
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) have been employed to facilitate one-step synthesis of 2,3-disubstituted thiazolidinones. These solvents provide:
- Enhanced solubility of reactants,
- Mild reaction conditions,
- Easy recovery and reuse of solvent.
This method is compatible with a variety of amines and aldehydes, including those bearing morpholine and phenyl groups.
Comparative Summary Table of Preparation Methods
| Method | Reactants & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Condensation | 3-morpholinopropylamine, benzaldehyde, mercaptoacetic acid; Et3N catalyst | Reflux in ethanol, 7 h | Simple, high yield, mild conditions | Longer reaction time |
| Aziridine Ring-Opening | N-arylsulfonylaziridine, phenyl isothiocyanate; BF3·OEt2 or Sc(OTf)3 | 0 °C, dichloromethane | High stereoselectivity, good yield | Requires specialized reagents |
| Solvent-Free/Microwave | Amine, aldehyde, mercaptoacetic acid; SiCl4 catalyst | Microwave irradiation, solvent-free | Fast, green, high purity | Scale-up challenges |
| Ionic Liquid Assisted | Amine, aldehyde, mercaptoacetic acid; [BMIM]BF4 | Room temperature, 1–2 h | Green solvent, reusable, efficient | Cost of ionic liquids |
Research Findings and Notes
- The multicomponent condensation method remains the most widely used due to its operational simplicity and accessibility of reagents.
- The aziridine ring-opening approach offers stereochemical control, which may be advantageous for chiral derivatives but is less common for routine synthesis.
- Solvent-free and microwave-assisted syntheses align with green chemistry principles and reduce reaction times significantly.
- Ionic liquids provide an environmentally benign alternative to volatile organic solvents and can improve yields and selectivity.
- Reaction optimization often involves screening catalysts (e.g., NaOH, pyridine, DBU, Et3N) and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new thiazolidinone derivatives with different substituents.
Scientific Research Applications
While the specific compound "3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone" is not detailed in the provided search results, the broader applications of thiazolidinone derivatives, particularly those with similar structural features, can be discussed.
Anticancer Properties
2-Imino-4-thiazolidinone derivatives have demonstrated anticancer properties . Research focuses on 2-imino-4-thiazolidinone derivatives and 2-3-disubstituted 4-thiazolidinones as potential antitumor agents . Novel 4-thiazolidinone-bearing hybrid molecules also possess well-documented anticancer activity .
2-Aryliminothiazol-4-ones: These compounds are effective growth inhibitors of HT29 adenocarcinoma cells, as well as lung cancer cells H460 and H460/TaxR .
Thymol-4-Thiazolidinone Hybrids: These hybrids have shown activity against human colorectal cancer (CRC) cell lines (Caco-2 and HCT-116) and induce apoptosis-dependent death and caspase activation in human CRC cell lines .
Antimicrobial Activity
Thiazolidin-4-one derivatives with substitutions at the C2 and N3 positions, particularly with electron-withdrawing groups on the aromatic ring at the C2 position, show good inhibition against Gram-positive and Gram-negative bacteria .
2-(Arylimino)thiazolidin-4-one Compounds: These compounds can inhibit the growth of E. coli, with activity indices ranging from 53.84% to 88.46%. A chlorophenyl-imino substitution on the phenyl group can maximize this activity .
Other Biological Activities
Beyond anticancer and antimicrobial properties, thiazolidinones exhibit anti-inflammatory activity and can act as kinase inhibitors . They are also efficient integrin avb3 antagonists and inhibitors of CDK1/cyclin B . Moreover, 2-Amino-4-thiazolidinones are synthetically versatile substrates that can be used for synthesizing a variety of biologically active compounds .
Molecular Hybridization Strategies
Molecular hybridization strategies, such as combining different scaffolds or using a hybrid-pharmacophore approach, are used to develop novel antitumor agents with 4-thiazolidinone scaffolds . Combining chemotherapy with immunotherapy, using novel 4-thiazolidinone-bearing hybrid molecules along with anti-HER2 antibodies, shows promise for treating gastric cancer with human epidermal growth factor receptor 2 (HER2) expression .
Tautomeric Forms and Activity
The tautomeric form of thiazolidinones can influence their properties. For example, in 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, the phenylimino tautomeric form is more favorable than the phenylamino form .
Dosage and Administration
Mechanism of Action
The mechanism of action of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Comparison of 4-Thiazolidinone Derivatives
Key Observations
Role of the Morpholinopropyl Group: The morpholine ring at position 3 enhances solubility and bioavailability compared to hydrophobic substituents like 2-methylpropyl or propyl . This property is critical for improving drug-like characteristics. In contrast, compound 6b (3-(2-methylpropyl)) exhibits higher cytotoxicity (IC50 = 119–140 μg/mL) but lower solubility, limiting its therapeutic window .
Substituent Effects on Activity :
- Antimicrobial Activity : The trifluoromethyl group at position 2 (compound in ) enhances electron-withdrawing effects, improving bacterial membrane penetration.
- Anti-inflammatory Activity : Compound 16 ’s 4-methoxycyclohexadienylidene group at position 5 contributes to steric effects, enhancing binding to inflammatory targets .
- Antiviral Activity : Fluorine substituents (e.g., in ) increase binding affinity to the HCV NS5B polymerase allosteric site, though potency remains moderate (IC50 > 45 μM).
Toxicity and Selectivity: Morpholinopropyl-containing derivatives show lower toxicity in normal cell lines (e.g., HEK-293) compared to chlorobenzylidene analogues .
Biological Activity
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of morpholine and phenyl isothiocyanate with appropriate aldehydes or ketones. The characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
Antiglycation Activity
One significant area of research focuses on the antiglycation properties of thiazolidinones. The compound has shown potential in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and Alzheimer's disease. Studies indicate that this compound can decrease the fluorescence intensity associated with AGEs, suggesting its role in mitigating glycation reactions .
Antimicrobial Activity
Thiazolidinones have been reported to exhibit antimicrobial properties against a range of pathogens. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with substituents at the phenyl ring show enhanced activity, with some achieving inhibition rates comparable to standard antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and microbial growth.
- Modulation of Cell Signaling : It could affect signaling pathways that regulate cell survival and proliferation.
- Antioxidant Properties : Thiazolidinones often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
- Antiglycation Study : A study evaluated the effect of various thiazolidinone derivatives on glycation processes in vitro. The introduction of this compound resulted in a significant reduction in AGE formation compared to controls, highlighting its potential as a therapeutic agent for diabetes management .
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of thiazolidinones, this compound exhibited notable inhibition against E. coli and S. aureus, with an inhibition zone comparable to that achieved by conventional antibiotics .
Q & A
Q. Advanced
- Cell line selection : Use human colon (HCT116) or prostate cancer lines to assess IC50 values, comparing against standards like 5-fluorouracil .
- Dose-response curves : Validate potency (e.g., IC50 = 5.27 µM for compound 7 ) via MTT assays, ensuring triplicate replicates to minimize variability .
- Mechanistic studies : Combine with molecular docking to identify S1P1 receptor interactions or p23 protein targets .
How do researchers address contradictions in antimicrobial efficacy data for thiazolidinone analogs?
Advanced
Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Strategies include:
- QSAR modeling : Use topological descriptors (e.g., valence molecular connectivity indices) to correlate structure with activity .
- Bioactivity heatmaps : Compare pMICam values (e.g., 1.71 µM/mL for compound 16 ) across Gram-positive vs. Gram-negative bacteria to identify selectivity trends .
What strategies predict binding affinity of this compound via molecular docking?
Q. Advanced
- Target preparation : Use AutoDock Vina to protonate S1P1 receptors (PDB: 3V2Y) and assign partial charges .
- Docking parameters : Set exhaustiveness = 20, grid box size = 25 Å<sup>3</sup> centered on active sites. Validate poses via RMSD clustering (<2.0 Å) .
- ADMET profiling : Predict logP (<5) and CYP450 inhibition using SwissADME .
How can green chemistry optimize synthesis of thiazolidinone derivatives?
Q. Advanced
- Solvent-free conditions : Use β-cyclodextrin-SO3H as a catalyst, reducing reaction time to 1–2 hours .
- Microwave-assisted synthesis : Achieve 85–90% yield in 15 minutes vs. 3 hours under reflux .
What advanced techniques characterize stereochemistry in imino-thiazolidinones?
Q. Basic/Advanced
- Circular dichroism (CD) : Detect Cotton effects for chiral centers.
- SC-XRD : Resolve Z/E isomerism via C4=N5 bond distances (1.26–1.28 Å for Z-configuration) .
- Dynamic NMR : Monitor tautomerism in DMSO-d6 at variable temperatures .
How do substituents affect pharmacokinetics of this compound?
Q. Advanced
- Morpholinopropyl group : Enhances solubility via hydrogen bonding but may reduce BBB penetration due to increased polarity .
- Phenylimino group : Electron-withdrawing substituents (e.g., -NO2) improve metabolic stability (t1/2 >6 hours) .
What QSAR models correlate structure with anticancer activity?
Q. Advanced
- Topological descriptors : Valence molecular connectivity indices ((<sup>1</sup>Χ<sup>v</sup>, <sup>2</sup>Χ<sup>v</sup>)) predict HCT116 cytotoxicity (R<sup>2</sup> >0.85) .
- Electronic parameters : Total energy (Te) and HOMO-LUMO gaps correlate with DNA intercalation .
How do crystallization conditions impact enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
